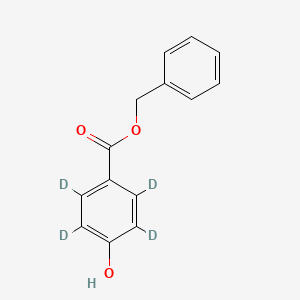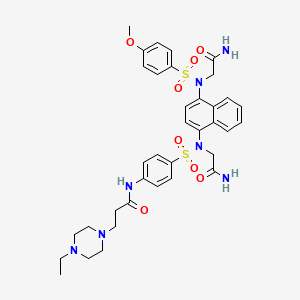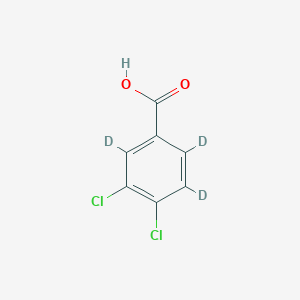
3,4-Dichlorobenzoic-2,5,6-D3 acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dichlorobenzoic-2,5,6-D3 acid is a deuterated form of 3,4-dichlorobenzoic acid, where three hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties, such as its stability and ability to act as a tracer in various chemical reactions .
準備方法
Synthetic Routes and Reaction Conditions: 3,4-Dichlorobenzoic-2,5,6-D3 acid can be synthesized from 3,4-dichlorobenzyl alcohol through a series of chemical reactions.
Industrial Production Methods: In industrial settings, 3,4-dichlorobenzoic acid is typically prepared by refluxing 3,4-dichlorobenzoic acid with thionyl chloride . The deuterium atoms are then introduced through a deuteration process, which involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source .
化学反応の分析
Types of Reactions: 3,4-Dichlorobenzoic-2,5,6-D3 acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3,4-dichlorobenzoic acid.
Reduction: It can be reduced to form 3,4-dichlorobenzyl alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.
Major Products:
Oxidation: 3,4-dichlorobenzoic acid.
Reduction: 3,4-dichlorobenzyl alcohol.
Substitution: Various substituted benzoic acids and benzyl alcohols.
科学的研究の応用
3,4-Dichlorobenzoic-2,5,6-D3 acid is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the fate of compounds in biological systems.
Medicine: Utilized in drug development to study the pharmacokinetics and metabolism of pharmaceuticals.
Industry: Applied in the synthesis of various industrial chemicals and materials.
作用機序
The mechanism of action of 3,4-Dichlorobenzoic-2,5,6-D3 acid involves its ability to act as a tracer in chemical reactions. The deuterium atoms in the compound allow researchers to track the movement and transformation of the compound in various reactions. This helps in understanding the molecular targets and pathways involved in the reactions .
類似化合物との比較
3,4-Dichlorobenzoic acid: The non-deuterated form of the compound.
2,4-Dichlorobenzoic acid: A similar compound with chlorine atoms at positions 2 and 4.
3,5-Dichlorobenzoic acid: A similar compound with chlorine atoms at positions 3 and 5.
Uniqueness: 3,4-Dichlorobenzoic-2,5,6-D3 acid is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for detailed tracking in chemical and biological studies. This makes it particularly valuable in research applications where precise tracking of molecular transformations is required .
特性
分子式 |
C7H4Cl2O2 |
|---|---|
分子量 |
194.03 g/mol |
IUPAC名 |
3,4-dichloro-2,5,6-trideuteriobenzoic acid |
InChI |
InChI=1S/C7H4Cl2O2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H,10,11)/i1D,2D,3D |
InChIキー |
VPHHJAOJUJHJKD-CBYSEHNBSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])Cl)Cl)[2H] |
正規SMILES |
C1=CC(=C(C=C1C(=O)O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


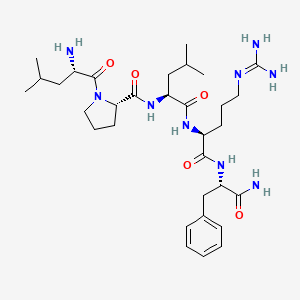
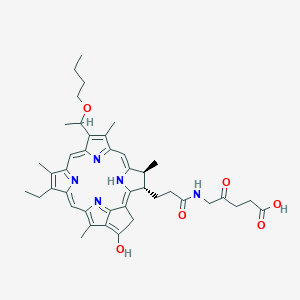
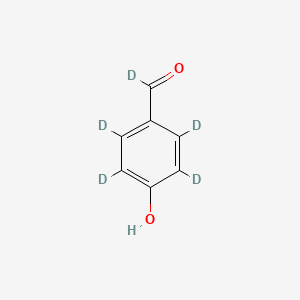
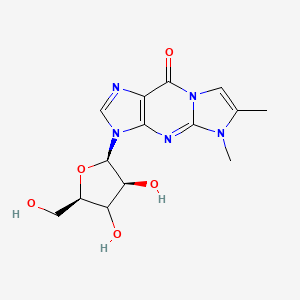
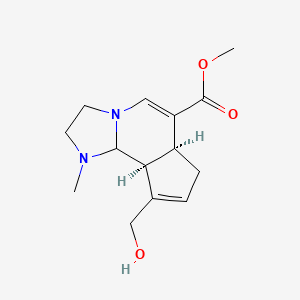

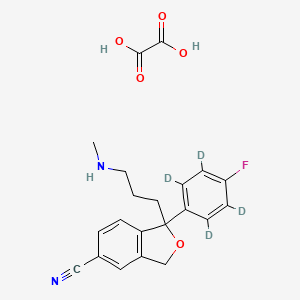
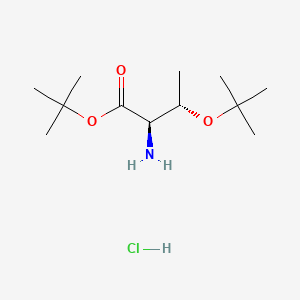
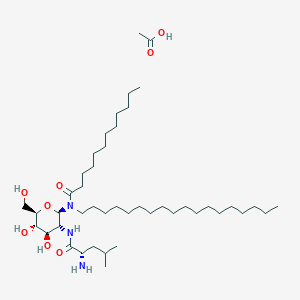

![5-[8-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-3-fluoroimidazo[1,2-b]pyridazin-6-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12405062.png)
![(1S,4s)-4-(2-Fluoro-4-methoxy-5-(((1S,2R,3S,4R)-3-(((1-methylcyclobutyl)methyl)carbamoyl)bicyclo[2.2.1]heptan-2-yl)carbamoyl)phenoxy)-1-methylcyclohexane-1-carboxylic acid](/img/structure/B12405063.png)
